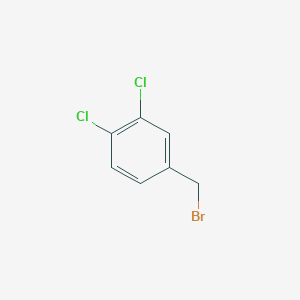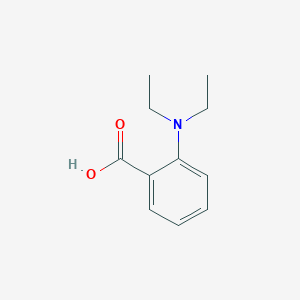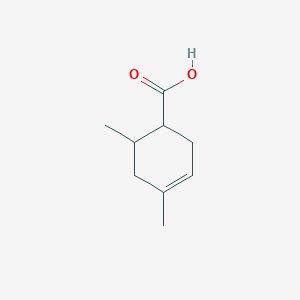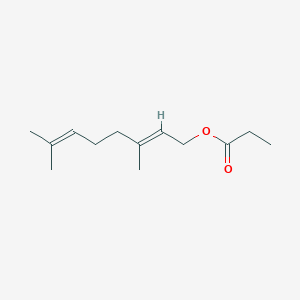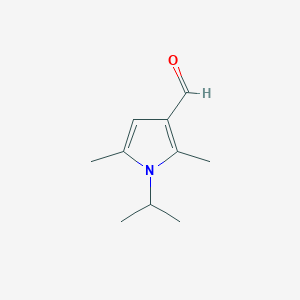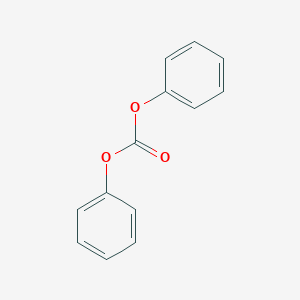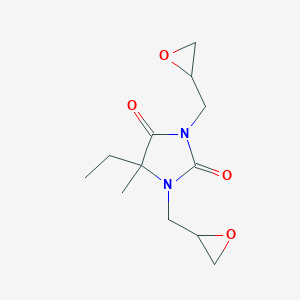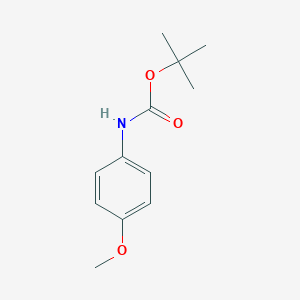
叔丁基(4-甲氧基苯基)氨基甲酸酯
描述
tert-Butyl (4-methoxyphenyl)carbamate: is an organic compound with the molecular formula C12H17NO3 . It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 4-methoxyphenyl group.
科学研究应用
Chemistry: tert-Butyl (4-methoxyphenyl)carbamate is widely used as a protecting group in peptide synthesis and other organic syntheses. It helps in the selective protection of amine groups, allowing for sequential reactions without interference .
Biology and Medicine: In biological research, it is used to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways. It also finds applications in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are crucial .
Industry: In the industrial sector, tert-butyl (4-methoxyphenyl)carbamate is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and polymers .
作用机制
Target of Action
Tert-Butyl (4-methoxyphenyl)carbamate, also known as tert-Butyl-4-methoxycarbanilate, is a chemical compound used in organic synthesis It is known to be used for the preparation of n-boc protected anilines , suggesting that it may interact with amine groups in biochemical systems.
Mode of Action
It is known to be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may interact with its targets through carbamate formation, a common reaction in organic chemistry involving the reaction of a carbamic acid derivative with an amine .
Action Environment
The action, efficacy, and stability of tert-Butyl (4-methoxyphenyl)carbamate are likely to be influenced by various environmental factors. These may include the specific conditions of its use, such as temperature, pH, and the presence of other chemical compounds . .
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl (4-methoxyphenyl)carbamate can be synthesized through the reaction of 4-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate and an appropriate amine under controlled conditions. The process may include steps like purification through recrystallization or distillation to achieve high purity .
化学反应分析
Types of Reactions: tert-Butyl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols.
Deprotection Reactions: Trifluoroacetic acid or other strong acids are typically used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine, 4-methoxyaniline.
相似化合物的比较
tert-Butyl carbamate (CAS# 4248-19-5): Similar in structure but lacks the 4-methoxyphenyl group.
tert-Butyl phenyl carbonate: Used in similar applications but has different reactivity due to the carbonate group.
Uniqueness: tert-Butyl (4-methoxyphenyl)carbamate is unique due to the presence of the 4-methoxyphenyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where the methoxy group can participate in additional reactions or provide steric hindrance .
属性
IUPAC Name |
tert-butyl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJDZTUATTYLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372420 | |
| Record name | tert-Butyl-4-methoxycarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-68-8 | |
| Record name | tert-Butyl-4-methoxycarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18437-68-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



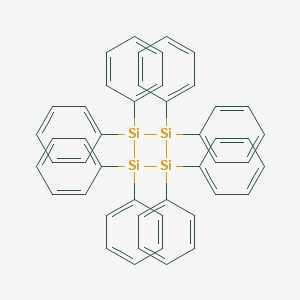
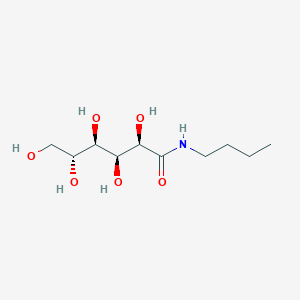
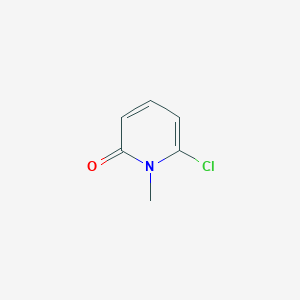
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
